Cas no 1213908-79-2 ((2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol)

The compound (2S)-2-amino-2-[4-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a trifluoromethyl-substituted pyridine moiety. Its stereospecific (S)-configuration and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring enantioselective building blocks. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino alcohol segment offers versatility in forming hydrogen bonds or acting as a ligand in asymmetric catalysis. This compound is suitable for medicinal chemistry research, including the development of bioactive molecules targeting CNS disorders or enzyme inhibition. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
(2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol structure
1213908-79-2 structure
Product Name:(2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol
CAS No:1213908-79-2
MF:C8H9F3N2O
MW:206.165072202682
CID:6563865
PubChem ID:131078663
Update Time:2025-09-20

(2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol
    • EN300-1932890
    • (2s)-2-amino-2-[4-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
    • 1213908-79-2
    • Inchi: 1S/C8H9F3N2O/c9-8(10,11)6-1-2-13-3-5(6)7(12)4-14/h1-3,7,14H,4,12H2/t7-/m1/s1
    • InChI Key: KOLYGUJWRFSYPP-SSDOTTSWSA-N
    • SMILES: FC(C1C=CN=CC=1[C@@H](CO)N)(F)F

Computed Properties

  • Exact Mass: 206.06669740g/mol
  • Monoisotopic Mass: 206.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 59.1Ų

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Additional information on (2S)-2-amino-2-4-(trifluoromethyl)pyridin-3-ylethan-1-ol

Comprehensive Overview of (2S)-2-amino-2-[4-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS No. 1213908-79-2)

(2S)-2-amino-2-[4-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, with the CAS number 1213908-79-2, is a chiral compound featuring a pyridine ring substituted with a trifluoromethyl group and an amino alcohol moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it particularly valuable in drug discovery programs targeting CNS disorders and infectious diseases.

Recent studies highlight the growing demand for fluorinated pyridine derivatives like 1213908-79-2, driven by their improved pharmacokinetic properties. Researchers are actively investigating this compound's role in developing kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine and antibiotic resistance solutions. The stereospecific (2S)-configuration further adds to its appeal, as enantiopure compounds often exhibit superior target selectivity – a key consideration in modern structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS 1213908-79-2 presents interesting challenges and opportunities. The pyridine-3-yl ethanolamine scaffold allows for diverse functionalization, enabling medicinal chemists to explore novel analogs. Industry reports indicate rising patent filings incorporating this core structure, particularly in neurodegenerative disease therapeutics and crop protection formulations. Analytical characterization typically involves chiral HPLC and 19F-NMR spectroscopy, with purity standards exceeding 98% for most research applications.

The compound's stability profile makes it suitable for high-throughput screening libraries, addressing the pharmaceutical industry's need for reliable screening candidates. Environmental fate studies suggest moderate biodegradability, positioning it favorably compared to persistent fluorinated compounds – an important consideration in today's green chemistry initiatives. Current Good Manufacturing Practice (cGMP) production protocols have been developed for scale-up, reflecting its transition from research chemical to potential intermediate status.

Academic and industrial laboratories frequently search for 1213908-79-2 suppliers, synthetic protocols for fluorinated amino alcohols, and biological activity data related to this compound. The growing body of literature references its use in fragment-based drug design, particularly for targets requiring hydrogen bond donor/acceptor interactions. Thermal analysis reveals decomposition above 200°C, informing safe handling procedures during chemical processing.

Emerging applications include its use as a ligand in asymmetric catalysis and as a precursor for PET radiotracer development, leveraging the trifluoromethyl group for 18F-labeling strategies. Regulatory databases classify it as non-mutagenic in standard Ames tests, supporting its safety profile for further development. The compound's logP value (~1.2) and aqueous solubility (>50 mg/mL at pH 7) make it particularly interesting for formulation scientists working on bioavailability enhancement technologies.

Recent advancements in continuous flow chemistry have enabled more efficient synthesis routes for (2S)-2-amino-2-[4-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, reducing production costs and environmental impact. Computational chemistry studies predict favorable binding to several therapeutic targets, including enzymes involved in inflammatory pathways – a hot topic in immunology research. The compound's crystalline form has been characterized by X-ray diffraction, providing valuable data for polymorph screening during pharmaceutical development.

Quality control specifications typically include tests for enantiomeric excess (>99% ee), residual solvents, and heavy metal content. The compound shows excellent stability under inert atmosphere at -20°C, with recommended storage conditions mirroring those for similar amino alcohol derivatives. Its increasing presence in commercial screening libraries underscores the research community's confidence in its potential to yield novel bioactive molecules across multiple therapeutic areas.

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